2-Chloroisonicotinic acid
Overview
Description
2-Chloroisonicotinic acid is an organic compound with the molecular formula C₆H₄ClNO₂. It is a halogenated derivative of nicotinic acid and is used as an intermediate in the production of various bioactive compounds . This compound is known for its applications in the synthesis of pharmaceuticals and agrochemicals.
Synthetic Routes and Reaction Conditions:
Chlorination of Nicotinic Acid N-oxide: One method involves the chlorination of the N-oxide of nicotinic acid or related nicotinyl compounds.
Substitution of Hydroxyl Group: Another method includes the substitution of the hydroxyl group of 2-hydroxynicotinic acid.
Cyclization of Acrolein Derivatives: A tandem reaction involving the cyclization of various acrolein derivatives can also be used.
Types of Reactions:
Hydroxylation: this compound can be synthesized through the hydroxylation of 2-chloroisonicotinonitrile using nitrilase enzymes.
Substitution Reactions: It undergoes substitution reactions where the chlorine atom can be replaced by other functional groups.
Common Reagents and Conditions:
Nitrilase Enzymes: Used for the hydroxylation of 2-chloroisonicotinonitrile.
Chlorinating Agents: Used in the chlorination of nicotinic acid derivatives.
Major Products:
2,6-Dichloro-isonicotinic Acid: An intermediate product in the industrial synthesis of this compound.
Mechanism of Action
Target of Action
It is known that this compound is used as a biochemical reagent in life science research .
Mode of Action
It is known to be used as a biological material or organic compound in life science related research
Biochemical Pathways
It is known that this compound is used in life science research, suggesting that it may interact with various biochemical pathways .
Result of Action
It is known to be used in life science research, suggesting that it may have various effects at the molecular and cellular level .
Action Environment
As a biochemical reagent used in life science research, it is likely that its action and efficacy may be influenced by various environmental factors such as temperature, ph, and the presence of other compounds .
Scientific Research Applications
2-Chloroisonicotinic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
2-Chloronicotinic Acid: Another halogenated derivative of nicotinic acid used in the production of bioactive compounds.
2-Hydroxynicotinic Acid: A precursor in the synthesis of 2-chloroisonicotinic acid.
Uniqueness: this compound is unique due to its specific applications in the synthesis of pharmaceuticals and agrochemicals. Its ability to undergo various chemical reactions and serve as an intermediate in multiple synthetic routes highlights its versatility and importance in chemical research and industrial applications.
Properties
IUPAC Name |
2-chloropyridine-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4ClNO2/c7-5-3-4(6(9)10)1-2-8-5/h1-3H,(H,9,10) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QXCOHSRHFCHCHN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60284985 | |
Record name | 2-Chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.55 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6313-54-8 | |
Record name | 2-Chloroisonicotinic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=6313-54-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 40139 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006313548 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 6313-54-8 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40139 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Chloroisonicotinic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60284985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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